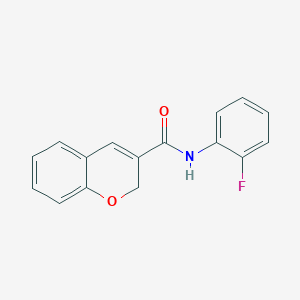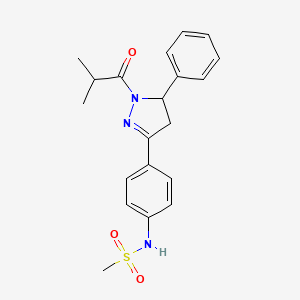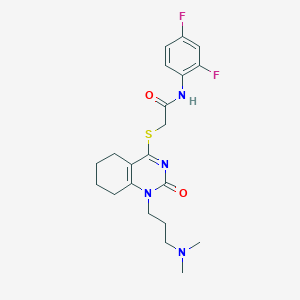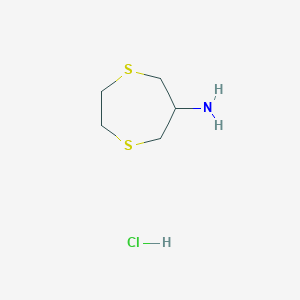
7-Bromo-2-methylbenzofuran
Vue d'ensemble
Description
7-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO and a molecular weight of 211.06 . It is a brominated derivative of benzofuran .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-methylbenzofuran consists of a benzofuran ring with a bromine atom attached at the 7th position and a methyl group attached at the 2nd position .Physical And Chemical Properties Analysis
7-Bromo-2-methylbenzofuran has a boiling point of 138-140 °C (at a pressure of 15 Torr) and a predicted density of 1.520±0.06 g/cm3 .Applications De Recherche Scientifique
Utility in Heterocycle Synthesis
- Synthesis of Nitrogenous Heterocycles : 7-Bromo-2-methylbenzofuran derivatives are used in the synthesis of nitrogenous heterocycles. These compounds are obtained through Claisen's condensation reaction and exhibit antimicrobial activities against various bacterial and fungal species (Siddiqui, 2013).
Antimicrobial Applications
- Development of Antimicrobial Agents : Novel 2-substituted-3-methylbenzofuran derivatives, including those derived from 7-Bromo-2-methylbenzofuran, have shown significant antimicrobial activity. These compounds are synthesized from 3-methylbenzofuran-2-carbohydrazide and evaluated against fungal species and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Methodological Advancements
- Bronsted Acid-Induced Synthesis : This compound is used in an efficient Bronsted acid-induced synthesis of 2-methylbenzofurans, showcasing a new method for constructing the C-O bond via Grob-type fragmentation, followed by cyclization and aromatization (Sravanthi & Khan, 2020).
Exploring Biological Effects
- Health Effects of Related Compounds : While not directly about 7-Bromo-2-methylbenzofuran, studies on related compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), provide insights into the potential health effects and environmental concerns of brominated compounds (Birnbaum, Staskal, & Diliberto, 2003).
Chemical and Material Science Applications
- Optical Properties of Derivatives : Studies on the optical properties of 6-methoxy-3-methylbenzofuran-2-yl derivatives, related to 7-Bromo-2-methylbenzofuran, offer insights into their potential applications in material science (Jiang, Liu, Lv, & Zhao, 2012).
Advanced Synthetic Strategies
- Orthogonal Synthesis Using AI : The use of artificial intelligence in the synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds, utilizing a common intermediate derived from 7-Bromo-2-methylbenzofuran, demonstrates the potential of AI in optimizing chemical synthesis (Takabatake et al., 2020).
Safety and Hazards
Orientations Futures
Benzofuran derivatives, including 7-Bromo-2-methylbenzofuran, are emerging as important scaffolds in the development of new therapeutic agents . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the biological activities of these compounds and developing structure-activity relationships to guide the design of new drugs .
Mécanisme D'action
Target of Action
7-Bromo-2-methylbenzofuran, like other benzofuran derivatives, is known to interact with various biological targets. The primary targets of benzofuran compounds are often associated with their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives have been found to interact with genomic DNA, possibly through intercalation . The specific mode of action for 7-Bromo-2-methylbenzofuran would require further investigation.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of 7-Bromo-2-methylbenzofuran would require further investigation.
Propriétés
IUPAC Name |
7-bromo-2-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGRFODLCTVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57547-15-6 | |
| Record name | 7-bromo-2-methyl-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Chloro-2-(hydroxymethyl)-6-methylphenyl]prop-2-enamide](/img/structure/B2816634.png)
![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)
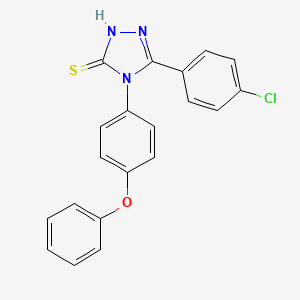

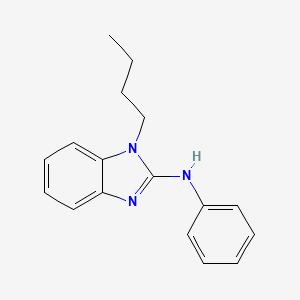
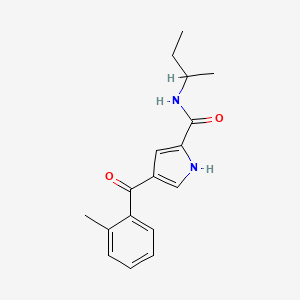
![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2816646.png)
